molecular formula C23H28ClNO5 B131650 Octaverine hydrochloride CAS No. 6775-26-4

Octaverine hydrochloride

Cat. No. B131650
CAS RN: 6775-26-4
M. Wt: 433.9 g/mol
InChI Key: PWPKPIKBAPBKRA-UHFFFAOYSA-N
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Description

Octaverine hydrochloride is a chemical compound with the linear formula C23H28ClNO5 . Its molecular weight is 433.936 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Octaverine hydrochloride is represented by the formula C23H28ClNO5 . The structure includes a combination of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms .


Physical And Chemical Properties Analysis

Octaverine hydrochloride is a free base that is insoluble in water . Its hydrochloride derivative forms crystals with a melting point of 199-200°C .

Scientific Research Applications

Endocrine-Disrupting Chemicals and Health

Octaverine hydrochloride is part of a broad class of molecules including endocrine-disrupting chemicals (EDCs). These chemicals can affect various aspects of human health, such as reproduction, cancer, and cardiovascular endocrinology. Studies have shown that EDCs have widespread effects on both wildlife and humans, potentially altering hormone biosynthesis and metabolism (Diamanti-Kandarakis et al., 2009).

Potential Repurposing in Viral Infections

Research has explored the repurposing of compounds similar to Octaverine hydrochloride, such as Quinacrine hydrochloride, for antiviral applications. A study found that Quinacrine, a compound with similar properties, demonstrated potential efficacy against Ebola Virus, showcasing the versatility of these compounds in treating viral infections (Lane et al., 2019).

Applications in Gastrointestinal Disorders

Tofacitinib, a molecule related to Octaverine hydrochloride, has been studied for its effectiveness in ulcerative colitis. Clinical trials indicated significant effectiveness in both induction and maintenance therapy for patients with this condition, suggesting a potential application area for Octaverine hydrochloride (Sandborn et al., 2017).

Treatment of Orthostatic Hypotension

Similar compounds, like Midodrine hydrochloride, have been used successfully in treating orthostatic hypotension, a condition related to blood pressure regulation. This indicates that Octaverine hydrochloride could have applications in managing similar cardiovascular conditions (Barber et al., 2000).

Exploring Pharmacological Mechanisms

Studies on other hydrochloride compounds have provided insights into pharmacological mechanisms and treatment potential for various conditions. For instance, Midodrine hydrochloride has been evaluated for its effectiveness in vasovagal syncope, indicating a route for exploring Octaverine hydrochloride in similar applications (Samniah et al., 2001).

Safety And Hazards

Octaverine hydrochloride is a chemical compound that should be handled with care. It can cause serious eye irritation . Protective gloves and eye/face protection should be worn when handling this substance .

properties

IUPAC Name

6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)isoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5.ClH/c1-6-27-20-12-16(13-21(28-7-2)23(20)29-8-3)22-17-14-19(26-5)18(25-4)11-15(17)9-10-24-22;/h9-14H,6-8H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPKPIKBAPBKRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NC=CC3=CC(=C(C=C32)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60218023
Record name Octaverine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60218023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octaverine hydrochloride

CAS RN

6775-26-4
Record name Isoquinoline, 6,7-dimethoxy-1-(3,4,5-triethoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6775-26-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octaverine hydrochloride
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Record name Octaverine hydrochloride
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Record name Octaverine hydrochloride
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Record name Octaverine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Nyssa, O Obidoxime - 1977 - Springer
Ein 6 bis 12 m hoher Baum mit drei-(selten vier-) zähligen Blattwirteln_ Blätter länglich bis lanzettlich, 13, 5 bis 15, 2 cm, abgestumpft oder etwas spitz, glänzend und öfter gesprenkelt. …
Number of citations: 0 link.springer.com

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